N-(2-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
N-(2-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core fused with an indole moiety and an acetamide side chain. The oxadiazole ring is substituted with a propyl group at position 5, while the acetamide group is linked to a 2-methylphenyl substituent. This structural framework is designed to enhance bioactivity, particularly in enzyme inhibition and antimicrobial applications, as seen in analogs like N-(2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (compound 8e) . The propyl group on the oxadiazole ring may influence lipophilicity and metabolic stability, critical for pharmacokinetic optimization .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-8-21-24-25-22(28-21)19-13-16-10-5-7-12-18(16)26(19)14-20(27)23-17-11-6-4-9-15(17)2/h4-7,9-13H,3,8,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWBBVVNSKBMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and neuroprotective domains. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H24N4O |
| Molecular Weight | 348.44 g/mol |
| CAS Number | 921800-90-0 |
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these proteins, leading to various biological effects. However, detailed pathways and targets remain under investigation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the oxadiazole and indole classes. For instance, compounds similar to this compound have shown significant activity against various pathogens.
In a study evaluating derivatives of oxadiazole, it was found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound may possess similar antimicrobial properties.
Neuroprotective Activity
The neuroprotective effects of oxadiazole derivatives have been documented in models of neurodegenerative diseases. Compounds containing oxadiazole scaffolds have shown promise in ameliorating cognitive deficits in rat models induced by scopolamine . Such findings indicate potential applications for this compound in treating neurodegenerative conditions.
Case Studies
Several case studies have evaluated the efficacy of related compounds:
- Study on Antimicrobial Efficacy :
- Neuroprotective Effects :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and indole structures exhibit promising anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, studies have shown that oxadiazole derivatives can disrupt cell cycle progression and promote cell death in various cancer cell lines .
Antimicrobial Properties
N-(2-methylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has been evaluated for its antimicrobial activity against a range of pathogens. The oxadiazole moiety contributes to the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Cellular Pathways
Studies have demonstrated that this compound may influence key signaling pathways involved in cell proliferation and survival. For example, it may inhibit pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammatory responses .
Case Study 1: Anticancer Efficacy
In a recent study published in Drug Target Insights, researchers investigated the anticancer efficacy of similar oxadiazole derivatives in human breast cancer cell lines. The results indicated significant apoptosis induction and reduced viability in treated cells compared to controls . This suggests that this compound could have similar effects.
Case Study 2: Antimicrobial Activity
Another study explored the antimicrobial properties of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings showed that compounds with structural similarities to this compound exhibited potent antibacterial activity, indicating its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of indole-oxadiazole-acetamide hybrids. Key structural analogs include:
Notes:
- Substituent Impact : Replacing the oxadiazole’s 5-propyl group with bulkier groups (e.g., indol-3-ylmethyl in 8e) reduces LOX inhibition potency, suggesting steric hindrance may limit enzyme binding . Conversely, smaller alkyl chains (e.g., ethyl in ) may improve solubility but reduce target affinity.
- Acetamide Modifications : The 2-methylphenyl group in the target compound and 8e enhances lipophilicity compared to the benzodioxolylmethyl group in , which may alter blood-brain barrier penetration .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Analogues like 8e exhibit characteristic peaks for N-H (3280 cm⁻¹), C=O (1680 cm⁻¹), and C-O-C (1240 cm⁻¹), consistent with the acetamide-oxadiazole scaffold .
- NMR Data : The ¹H-NMR of 8e shows distinct signals for NH (δ 10.2 ppm) and aromatic protons (δ 6.8–7.5 ppm), confirming structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
